α-Glucosidase Inhibition: A 10- to 15-Fold Activity Increase Over Acarbose
Derivatives synthesized from the 5-fluoro-2-oxindole scaffold demonstrate significantly higher α-glucosidase inhibitory activity compared to the clinical drug acarbose. This establishes the scaffold's value in generating potent inhibitors for metabolic disorders. [1][2]
| Evidence Dimension | α-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 3f: 35.83 ± 0.98 μM (from 5-fluoro-2-oxindole) [1] |
| Comparator Or Baseline | Acarbose: 569.43 ± 43.72 μM [1] |
| Quantified Difference | Approximately 15.9-fold lower IC50 |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase [1] |
Why This Matters
Demonstrates that the 5-fluoro-2-oxindole core can be used to synthesize compounds with substantially improved in vitro potency over a standard-of-care comparator, justifying its use in medicinal chemistry programs targeting this enzyme.
- [1] Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. View Source
- [2] Lin, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. View Source
